2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by the presence of an ethoxymethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with ethoxymethyl chloride in the presence of a base, followed by oxidation and carboxylation reactions to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and automated systems are often employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl and ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxymethyl group can yield ethoxyacetic acid, while reduction of the carboxylic acid group can produce 2-(Ethoxymethyl)-4-methylpyrimidine-5-methanol.
Scientific Research Applications
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and RNA.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: Lacks the ethoxymethyl group, making it less versatile in certain chemical reactions.
4-Methylpyrimidine-5-carboxylic acid: Similar structure but without the ethoxymethyl group, affecting its reactivity and applications.
2-Ethoxymethylpyrimidine: Lacks the carboxylic acid group, which limits its use in certain biological and chemical contexts.
Uniqueness
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article synthesizes current research findings regarding the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Pyrimidine derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play crucial roles in the synthesis of prostaglandins and other inflammatory mediators .
Key Mechanisms:
- COX Inhibition : Similar compounds have shown significant inhibition of COX-2 with IC50 values around 0.04 μmol, indicating a potential for reducing inflammation .
- Antimicrobial Activity : Pyrimidine derivatives have been reported to possess antibacterial properties against various pathogens, suggesting that this compound may also exhibit similar effects .
Biological Activity Data
Recent studies have focused on the biological activity of pyrimidine derivatives, including this compound. The following table summarizes key findings related to its biological activity:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that pyrimidine derivatives significantly reduced inflammation in animal models. The compound exhibited effects comparable to indomethacin, a well-known anti-inflammatory drug .
- Antimicrobial Properties : Another investigation assessed the antibacterial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity against strains such as E. coli and S. aureus, suggesting a broad spectrum of antimicrobial action .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidine compounds has revealed that modifications at specific positions enhance biological activity. For instance, the presence of electron-donating groups at position 4 has been linked to increased COX inhibition and improved anti-inflammatory responses .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-5-8-10-4-7(9(12)13)6(2)11-8/h4H,3,5H2,1-2H3,(H,12,13) |
InChI Key |
UWJBGZGTBFEOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC=C(C(=N1)C)C(=O)O |
Origin of Product |
United States |
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